Cas no 93-90-3 (2-(N-Methylanilino)ethanol)

2-(N-Methylanilino)ethanol structure
2-(N-Methylanilino)ethanol structure
2-(N-Methylanilino)ethanol
93-90-3
C9H13NO
151.205622434616
MFCD00020572
34720
62340

2-(N-Methylanilino)ethanol Properties

Names and Identifiers

    • 2-(Methyl(phenyl)amino)ethanol
    • N-methyl-N-phenylethanolamine
    • N-(2-Hydroxyethyl)-N-methylaniline
    • 2-(Methylphenylamino)ethanol
    • 2-(N-METHYLANILINO)ETHANOL
    • 2.N-Methylanilinoethanol
    • N-methyl-N-(2-hydroxyethyl)aniline
    • n-Methyl-n-hydroxyethyl aniline
    • N-Methyl-N-2-ethanolaniline
    • ETHANOL, 2-(METHYLPHENYLAMINO)-
    • Phenylmethylethanolamine
    • N-Methyl-N-hydroxyethylaniline
    • 2-(N-Methylaniline)ethanol
    • Phenylmethyl ethanol amine
    • 2-(N-Methyl-N-phenylamino)ethanol
    • Ethanol, 2-(N-methylanilino)-
    • 2-[methyl(phenyl)amino]ethanol
    • 2-(N-Fenyl-N-methylamino)ethanol
    • 2-[methyl(phenyl)amino]ethan-1-ol
    • EINECS
    • 2-(Methylphenylamino)ethanol (ACI)
    • Ethanol, 2-(N-methylanilino)- (6CI, 7CI, 8CI)
    • N-Hydroxyethyl-N-methylaniline
    • N-Methyl-N-hydroethyl aniline
    • N-Methyl-N-phenyl-2-aminoethanol
    • N-Methyl-N-phenyl-2-hydroxyethylamine
    • NSC 9274
    • SCHEMBL56003
    • N-Methyl-N-(hydroxyethyl)aniline
    • 93-90-3
    • NSC-9274
    • DTXSID9059094
    • n-phenyl-n-methyl-ethanolamine
    • BRN 2803140
    • 2-(methyl(phenyl)amino)ethan-1-ol
    • 4-12-00-00280 (Beilstein Handbook Reference)
    • WLN: Q2N1&R
    • CS-W017743
    • AS-14307
    • N-(hydroxyethyl)-N-methylaniline
    • AKOS009067250
    • F87320
    • 2-N-Methylanilinoethanol
    • N-Methyl-N-beta-hydroxyethylaniline
    • SY051954
    • 48PV5540EO
    • NSC9274
    • NS00039746
    • 2(N-Methyl-N-phenyl amino)ethanol
    • AI3-23878
    • EN300-97784
    • MFCD00020572
    • 2-(Methylphenylamino)ethanol, 98%
    • ?N-(2-Hydroxyethyl)-N-methylaniline
    • Q27259164
    • UNII-48PV5540EO
    • N-Methyl-N-.beta.-hydroxyethylaniline
    • EINECS 202-285-9
    • hydroxyethylmethylaniline
    • 2-(N-Fenyl-N-methylamino)ethanol [Czech]
    • H0359
    • 2-(Methylanilino)ethanol #
    • DTXCID0048844
    • N-Hydroxyethyl-N-Methyl Aniline
    • Z138702688
    • +Expand
    • MFCD00020572
    • VIIZJXNVVJKISZ-UHFFFAOYSA-N
    • 1S/C9H13NO/c1-10(7-8-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
    • OCCN(C)C1C=CC=CC=1

Computed Properties

  • 151.10000
  • 1
  • 2
  • 3
  • 151.099714
  • 11
  • 99.7
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • nothing
  • 0
  • 23.5

Experimental Properties

  • 1.11510
  • 23.47000
  • n20/D 1.573(lit.)
  • 229 °C(lit.)
  • Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • 2422
  • Light yellow oily transparent liquid.
  • Slightly soluble in water, soluble in ethanol and diethyl ether.
  • 1.06 g/mL at 25 °C(lit.)

2-(N-Methylanilino)ethanol Security Information

  • GHS07 GHS07
  • KL7175000
  • 2
  • S26-S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 36/37/38
  • Warning

2-(N-Methylanilino)ethanol Customs Data

  • 2922199090
  • China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(N-Methylanilino)ethanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003BJB-25g
2-(Methyl(phenyl)amino)ethanol
93-90-3 98%
25g
$13.00 2024-04-20
A2B Chem LLC
AB54119-1g
2-(N-Methylanilino)ethanol
93-90-3 97%
1g
$9.00 2024-07-18
Aaron
AR003BRN-25g
2-(Methyl(phenyl)amino)ethanol
93-90-3 98%
25g
$11.00 2024-07-18
abcr
AB138427-25 ml
2-(N-Methylanilino)ethanol, 95%; .
93-90-3 95%
25 ml
€43.60 2024-04-15
Alichem
A019116031-1000g
2-(Methyl(phenyl)amino)ethanol
93-90-3 95%
1000g
$153.52 2023-08-31
Ambeed
A519770-25g
2-(Methyl(phenyl)amino)ethanol
93-90-3 98%
25g
$16.0
Apollo Scientific
OR906200-100g
2-(N-Methylanilino)ethanol
93-90-3 98%
100g
£75.00 2023-09-02
Chemenu
CM283080-500g
2-(Methyl(phenyl)amino)ethanol
93-90-3 95%
500g
$123 2022-06-09
Enamine
EN300-97784-0.05g
2-[methyl(phenyl)amino]ethan-1-ol
93-90-3 95%
0.05g
$19.0 2024-05-21
eNovation Chemicals LLC
K73488-25g
2-(N-METHYLANILINO)ETHANOL
93-90-3 97%
25g
$200 2022-10-16

2-(N-Methylanilino)ethanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Triglyme ;  rt → 160 °C; 6 h, 160 °C
Reference
A process for the preparation of β-amino alcohol derivatives
, India, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triglyme ;  6 h, 160 °C; 160 °C → rt
Reference
Synthesis of β-amino alcohols from aromatic amines and alkylene carbonates using Na-Y zeolite catalyst
Shivarkar, Anandkumar B.; Gupte, Sunil P.; Chaudhari, Raghunath V., Synlett, 2006, (9), 1374-1378

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ;  12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min
Reference
Iridium-catalyzed reductive amination of carboxylic acids
Ouyang, Lu; Miao, Rui; Yang, Zhanhui; Luo, Renshi, Journal of Catalysis, 2023, 418, 283-289

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
1.2 Solvents: Water ;  5 min, cooled
Reference
Application of N-Aryl Ethanolamines as N,O-Ligand in Nickel(II)-Catalyzed Carbon-Carbon Bond Formation in Heck Coupling Reactions
Bhange, Dattatraya S.; Sonawane, Rahul B.; Rasal, Nishant K.; Jagtap, Sangeeta V., ChemistrySelect, 2020, 5(33), 10387-10390

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) ,  1671080-01-5 Solvents: 1,4-Dioxane ;  24 h, 40 bar, 100 °C
Reference
Tailored Cobalt-Catalysts for Reductive Alkylation of Anilines with Carboxylic Acids under Mild Conditions
Liu, Weiping; Sahoo, Basudev; Spannenberg, Anke; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2018, 57(36), 11673-11677

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt
Reference
Access to α-Amino Acid Esters through Palladium-Catalyzed Oxidative Amination of Vinyl Ethers with Hydrogen Peroxide as the Oxidant and Oxygen Source
Ouyang, Lu; Li, Jianxiao; Zheng, Jia; Huang, Jiuzhong; Qi, Chaorong; et al, Angewandte Chemie, 2017, 56(50), 15926-15930

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ;  8 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  3 h, rt
Reference
Boron-catalyzed N-alkylation of amines using carboxylic acids
Fu, Ming-Chen; Shang, Rui; Cheng, Wan-Min; Fu, Yao, Angewandte Chemie, 2015, 54(31), 9042-9046

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  5 min, rt; 12 h, rt → 70 °C
Reference
Cu-catalyzed oxidative Povarov reactions between N-alkyl N-methylanilines and saturated oxa- and thiacycles
Kawade, Rahul Kisan; Huple, Deepak B.; Lin, Rong-Jing; Liu, Rai-Shung, Chemical Communications (Cambridge, 2015, 51(30), 6625-6628

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 0 °C; 1 h, rt; 4 h, reflux; reflux → 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Reversal of aryl bromide reactivity in Pd-catalyzed aryl amination reactions promoted by a hemilabile amino phosphine ligand
Parisel, Sebastien L.; Adrio, Luis Angel; Pereira, Adriana Amoedo; Perez, Marta Marino; Vila, Jose M.; et al, Tetrahedron, 2005, 61(41), 9822-9826

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Potassium bisulfate
Reference
Preparation of N-alkyl-N-hydroxyalkylanilines
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  (SP-4-2)-[1,1′-Bis(dicyclohexylphosphino-κP)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  1 h, 110 °C; 110 °C → rt
1.2 Catalysts: N-Methyl-2-thiophenemethanamine Solvents: Water ;  0.5 h, 110 °C
1.3 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ;  20 h, 150 °C
Reference
Ru-Catalyzed Switchable N-Hydroxyethylation and N-Acetonylation with Crude Glycerol
Xin, Zhuo; Jia, Le; Huang, Yuxing; Du, Chen-Xia; Li, Yuehui, ChemSusChem, 2020, 13(8), 2007-2011

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  18 h, rt
1.2 Reagents: Ethyl acetate
Reference
Preparation of substituted aniline derivatives as liver x-receptor modulators
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ;  16 h, rt → 150 °C
Reference
Direct hydroxyethylation of amines by carbohydrates via ruthenium catalysis
Jia, Le; Makha, Mohamed; Du, Chen-Xia; Quan, Zheng-Jun; Wang, Xi-Cun; et al, Green Chemistry, 2019, 21(11), 3127-3132

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: Betaine Solvents: Acetonitrile ;  rt; 12 h, 1 bar, 70 °C
Reference
Betaine Catalysis for Hierarchical Reduction of CO2 with Amines and Hydrosilane To Form Formamides, Aminals, and Methylamines
Liu, Xiao-Fang; Li, Xiao-Ya; Qiao, Chang; Fu, Hong-Chen; He, Liang-Nian, Angewandte Chemie, 2017, 56(26), 7425-7429

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ;  10 min, rt
1.2 Reagents: Phenylsilane ;  18 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
Reference
General catalytic methylation of amines with formic acid under mild reaction conditions
Sorribes, Ivan; Junge, Kathrin; Beller, Matthias, Chemistry - A European Journal, 2014, 20(26), 7878-7883

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Lauryldimethylaminoacetic acid betaine Solvents: Acetonitrile ;  12 h, 70 °C
Reference
Method for preparing methylamine with aromatic amine, carbon dioxide and polymethylsiloxane via aminomethylation in the catalyst 2-(dodecyldimethylammonio)acetate
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate ,  18-Crown-6 Solvents: Acetonitrile ;  72 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 atm
Reference
Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis
Lu, Chunlei; Qiu, Zetian; Zhu, Yiling; Lin, Bo-Lin, Science Bulletin, 2019, 64(11), 723-729

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ;  15 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Method for N methylation of amine or imine, and application thereof
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ;  rt → 80 °C; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  rt
Reference
Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst
Zhu, Lei; Wang, Lian-Sheng; Li, Bojie; Li, Wei; Fu, Boqiao, Catalysis Science & Technology, 2016, 6(16), 6172-6176

2-(N-Methylanilino)ethanol Raw materials

2-(N-Methylanilino)ethanol Preparation Products

2-(N-Methylanilino)ethanol Suppliers

Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
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(CAS:93-90-3)
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MIN HUI PING
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JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
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SUN WEN TING
13914000513
sales1@senfeida.com

2-(N-Methylanilino)ethanol Related Literature

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